1-(2-Aminophenoxy)-3-(cyclohexylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminophenoxy)-3-(cyclohexylamino)propan-2-ol is a chemical compound with a complex structure that includes both an aminophenoxy group and a cyclohexylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenoxy)-3-(cyclohexylamino)propan-2-ol typically involves multiple steps, starting with the preparation of the aminophenoxy and cyclohexylamino intermediates. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminophenoxy)-3-(cyclohexylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenoxy)-3-(cyclohexylamino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical products.
Wirkmechanismus
The mechanism of action of 1-(2-Aminophenoxy)-3-(cyclohexylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Aminophenoxy)-2-propanol
- 1-(2-Aminophenoxy)-3-aminopropane
- 1-(2-Aminophenoxy)-3-(methylamino)propan-2-ol
Uniqueness
1-(2-Aminophenoxy)-3-(cyclohexylamino)propan-2-ol is unique due to the presence of both the aminophenoxy and cyclohexylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
88250-14-0 |
---|---|
Molekularformel |
C15H24N2O2 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
1-(2-aminophenoxy)-3-(cyclohexylamino)propan-2-ol |
InChI |
InChI=1S/C15H24N2O2/c16-14-8-4-5-9-15(14)19-11-13(18)10-17-12-6-2-1-3-7-12/h4-5,8-9,12-13,17-18H,1-3,6-7,10-11,16H2 |
InChI-Schlüssel |
OZLLGSUBEPTFAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC(COC2=CC=CC=C2N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.